molecular formula C12H8ClF3N2 B1453065 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1163681-50-2

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1453065
CAS No.: 1163681-50-2
M. Wt: 272.65 g/mol
InChI Key: PRKIKMBVUOYEDJ-UHFFFAOYSA-N
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Description

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is a type of aminopyridine . It is used as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes this compound, involves various methods. One of the methods includes a Pd-catalyzed coupling reaction . Another method involves the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Chemical Reactions Analysis

The compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . It also participates in Pd-catalyzed coupling reactions .

Scientific Research Applications

Synthesis of Complex Molecules

Several studies have focused on utilizing 3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine as a precursor or intermediate in the synthesis of complex organic compounds. For instance, the compound has been used in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through multi-step reactions, highlighting its utility in creating heterocyclic compounds with potential biological activities (Bradiaková et al., 2009). Another example includes its role in generating novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, showcasing its application in medicinal chemistry (Chavva et al., 2013).

Catalytic Applications

Research has also demonstrated the catalytic capabilities of derivatives of this compound. For example, Schiff base copper(I) complexes derived from the compound have been synthesized and shown to act as active catalysts for the amination of aryl halide, a crucial reaction in organic synthesis (Sawant et al., 2009). This highlights the compound's contribution to the development of novel catalytic systems for organic transformations.

Development of New Materials

Studies have explored the use of this compound in the development of new materials. For instance, its derivatives have been used in the synthesis of luminescent platinum(II) complexes, indicating its utility in creating materials with potential applications in optoelectronics and sensing (Vezzu et al., 2011). Another study focused on the synthesis of polyamines for water purification, where derivatives of the compound contributed to the creation of adsorbents capable of extracting metal nanoparticles and organic dyes from water, demonstrating its potential in environmental applications (Goud et al., 2015).

Safety and Hazards

The compound can cause serious eye irritation, skin irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of NS5B, a key enzyme in the treatment of Hepatitis C . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting their activity and altering biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . Additionally, its impact on gene expression can lead to changes in cellular metabolism, affecting the overall function and health of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under inert gas conditions at low temperatures . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including acute toxicity and changes in organ function . Understanding the dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been used in the synthesis of compounds that inhibit NS5B, an enzyme involved in viral replication . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell . These localization patterns are crucial for its role in modulating cellular processes and biochemical pathways.

Properties

IUPAC Name

3-chloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKIKMBVUOYEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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